4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole
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Overview
Description
4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole is a synthetic organic compound that features a combination of fluorobenzene, furan, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the fluorobenzene sulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Addition of the methylsulfanyl group: This step might involve thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: The aromatic fluorine and other positions on the molecule might be susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand or catalyst in various organic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: It might be used in the design of probes for studying biological processes.
Medicine
Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.
Diagnostics: It could be used in diagnostic assays or imaging techniques.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole: Lacks the methylsulfanyl group.
4-(4-Methylbenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole: Has a methyl group instead of fluorine on the benzene ring.
4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)-5-(methylsulfanyl)-1,3-oxazole: Contains a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of fluorobenzene, furan, and oxazole moieties, along with the presence of a methylsulfanyl group, might confer specific properties such as enhanced reactivity, selectivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H10FNO4S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C14H10FNO4S2/c1-21-14-13(16-12(20-14)11-3-2-8-19-11)22(17,18)10-6-4-9(15)5-7-10/h2-8H,1H3 |
InChI Key |
FSRFBCKEXSDAJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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